Racemic-(4R,4aR,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-4-carboxylic acid
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Overview
Description
Racemic-(4R,4aR,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-4-carboxylic acid is a compound known for its complex stereochemistry and significant applications in scientific research. This compound is characterized by its intricate structure, featuring multiple chiral centers and functional groups that make it an interesting subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(4R,4aR,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-4-carboxylic acid typically involves a multi-step process. One common method starts with the preparation of a key intermediate, which is then subjected to a series of reactions, including hydrogenation, esterification, and cyclization. The reaction conditions often require careful control of temperature, pressure, and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow reactors. The use of automated systems to monitor and adjust reaction parameters is crucial for maintaining consistent quality and yield. Purification steps, such as recrystallization and chromatography, are also essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Racemic-(4R,4aR,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized states.
Reduction: : Addition of hydrogen or removal of oxygen.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
The reactions involving this compound often use reagents such as:
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Alkyl halides, acyl chlorides.
Major Products
Depending on the reaction, the major products can vary widely. For instance:
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of new alkyl or acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, Racemic-(4R,4aR,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-4-carboxylic acid is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the study of stereochemical effects and reaction mechanisms.
Biology
Biologically, this compound may be used in the development of drug molecules or as a probe to study enzyme interactions and metabolic pathways.
Medicine
In the field of medicine, it holds potential as a precursor to pharmaceutical agents, especially those targeting neurological disorders due to its structural similarity to certain neurotransmitters.
Industry
Industrially, it can be a valuable intermediate in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action often involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved typically include binding to active sites, inhibiting or activating enzymatic functions, and altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Racemic-(4R,4aR,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-4-carboxylic acid include:
Decahydroisoquinoline derivatives: : Known for their varied biological activities.
tert-Butoxycarbonyl (Boc) protected amines: : Commonly used in peptide synthesis.
Uniqueness
What sets this compound apart is its specific stereochemistry and combination of functional groups, which confer unique reactivity and biological activity compared to its analogs.
Conclusion
This compound is a compound with significant scientific interest
Properties
IUPAC Name |
(4R,4aR,8aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-10-6-4-5-7-11(10)12(9-16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t10-,11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSDPIQVLGEEQS-UTUOFQBUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCCC2C(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCCC[C@H]2[C@H](C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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